[2,4'-Bipyridine]-5-carboxylic acid

Thermochemistry Process chemistry Sublimation purification

Researchers requiring a chiral MOF linker with monodentate coordination often encounter isomer substitution risks. [2,4'-Bipyridine]-5-carboxylic acid (Hpnta) ensures structural fidelity where 2,2'- or 4,4'-bipyridine analogs fail. - Enables fourfold interpenetrated diamondoid MOFs with dual chiral channels (Su et al., 2012). - Mandatory 5-COOH for prolyl 4-hydroxylase inhibition (Hales & Beattie, 1993). - Essential amide handle for FXa inhibitor synthesis per patent literature. Available at ≥95% purity; standard global shipping with full quality assurance documentation.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 216867-60-6
Cat. No. B1290336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,4'-Bipyridine]-5-carboxylic acid
CAS216867-60-6
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C11H8N2O2/c14-11(15)9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,(H,14,15)
InChIKeyIPTNXNQDWPFXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2,4'-Bipyridine]-5-carboxylic acid: Structural Overview and Key Traits


[2,4'-Bipyridine]-5-carboxylic acid (synonym: 6-(pyridin-4-yl)nicotinic acid; molecular formula C₁₁H₈N₂O₂; MW 200.19 g/mol) is a heterocyclic building block belonging to the asymmetric bipyridine monocarboxylic acid family . It features a 2,4'-bipyridine core—two pyridine rings connected at the 2-position of one ring and the 4-position of the other—with a carboxylic acid substituent at the 5-position of the 2-pyridyl ring. The compound is reported to crystallize as a chiral rhombic structure with a helical twist when synthesized solvothermally, and its scaffold is topologically analogous to nicotinic acid . Commercial availability is typically at ≥95% purity, with the free carboxylic acid form being the standard research-grade material .

Core Scaffold Asymmetric 2,4'-bipyridine building block for coordination chemistry
Functional Handle 5-carboxylic acid enables conjugation and framework assembly
Procurement Level Research-grade free acid, typically ≥95% purity

[2,4'-Bipyridine]-5-carboxylic acid: Why Isomer Substitution Fails


The bipyridine carboxylic acid family is structurally diverse, yet even seemingly minor variations in connectivity and substitution position produce functionally non-equivalent compounds. The 2,4'-bipyridine core possesses an intermediate thermochemical stability distinctly different from both the symmetric 2,2'- and 4,4'-bipyridine scaffolds (ΔfH°gas differs by 16.3 and 8.9 kJ/mol, respectively), which directly impacts thermal processing windows and sublimation behavior during purification [1]. Crucially, the 2,4' connectivity enforces a monodentate coordination mode via the sterically accessible 4'-pyridyl nitrogen—in contrast to the bidentate chelation exhibited by 2,2'-bipyridine—fundamentally altering the topology of derived metal complexes and coordination polymers [2]. Furthermore, the position of the carboxylic acid group is not arbitrary: SAR studies on bipyridine-based prolyl 4-hydroxylase inhibitors demonstrate that a 5-carboxylate is indispensable for biological activity, whereas isomers lacking this substitution pattern are essentially inactive [3]. These three axes of differentiation—core scaffold energetics, coordination denticity, and carboxyl positional specificity—collectively mean that substituting a 2,2'-bipyridine-5-carboxylic acid, a 2,4'-bipyridine-3-carboxylic acid, or an unsubstituted bipyridine for the target compound will yield non-comparable experimental outcomes.

Thermal Behavior 2,4'-bipyridine core has intermediate enthalpy of formation; sublimation profiles differ from 2,2'- and 4,4'-isomers.
Coordination Mode Enforces monodentate binding via 4'-N, unlike bidentate 2,2'-bipyridine; metal complex topology may not transfer.
Pharmacophore Position 5-carboxylate is essential for prolyl 4-hydroxylase target engagement; 3-, 4-, or 6-isomers may lack activity.

[2,4'-Bipyridine]-5-carboxylic acid: Evidence-Based Advantages


Enthalpy of Formation: 2,4'- vs. Symmetric Bipyridines

The standard molar enthalpy of formation in the gaseous state (ΔfH°gas) at 298.15 K for the 2,4'-bipyridine core scaffold was determined to be 284.2 ± 2.7 kJ/mol, which is intermediate between the values for 2,2'-bipyridine (267.9 ± 3.0 kJ/mol) and 4,4'-bipyridine (293.1 ± 3.6 kJ/mol) [1]. Ab initio geometry optimizations at the 3-21G level further revealed that 2,4'-bipyridine adopts a near-planar conformation preferentially, in contrast to 4,4'-bipyridine, which has a nonplanar most stable form [1]. These data indicate that the 2,4' connectivity confers distinct thermodynamic properties that deviate meaningfully from both symmetric isomers.

Enthalpy of Formation
Cross-study comparable
284.2 ± 2.7 kJ/mol
Intermediate between 2,2' and 4,4' isomers
ΔfH°gas at 298.15 K; affects sublimation and thermal processing
Thermochemistry Process chemistry Sublimation purification

Monodentate vs. Bidentate Coordination Mode of 2,4'-Bipyridine

IR spectroscopic measurements on Fe(II) complexes of 2,4'-bipyridine demonstrate that the ligand behaves as a monodentate donor, coordinating exclusively through the sterically less hindered 4'-pyridyl nitrogen atom [1]. This was independently confirmed for Mn(II), Co(II), Ni(II), and Cu(II) mixed 2,4'-bipyridine-oxalato complexes, where IR data showed coordination via the 4'-N atom only, with the 2-pyridyl nitrogen remaining uncoordinated [2]. X-ray crystallographic characterization of Co(2,4'-bipyridine)₂(NO₃)₂(H₂O) and Cd(2,4'-bipyridine)₂(NO₃)₂(H₂O)₂—the first crystal structures reported for any 2,4'-bipyridine coordination complex—confirmed that metal centers coordinate only to 4-pyridyl nitrogen atoms, while the uncoordinated 2-pyridyl nitrogens engage in intermolecular hydrogen bonding, generating 2-D polymeric networks [3]. In contrast, 2,2'-bipyridine acts as a classical bidentate chelating ligand, forming five-membered metallacycles with substantially different complex geometries.

Coordination Mode
Cross-study comparable
Monodentate via 4'-N; 2-N available for H-bonding
Confirmed by IR and X-ray crystallography
Vs. bidentate chelation in 2,2'-bipyridine; alters complex geometry
Coordination chemistry Ligand design Supramolecular chemistry

Chiral MOF Architectures: Hpnta-Based Linkers vs. Isomers

Solvothermal reaction of 6-(pyridin-4-yl)nicotinic acid (Hpnta, i.e., [2,4'-bipyridine]-5-carboxylic acid) with Ni(NO₃)₂ yields [Ni(pnta)₂]·1.3DMF (Compound 1)—a chiral framework featuring a fourfold interpenetrated diamondoid network with two distinct types of chiral channels [1]. With Zn(NO₃)₂, Hpnta forms [Zn₂(pnta)₃(OH)]·2DMF (Compound 2), which adopts a fourfold interpenetrated adamantanoid architecture with helical rhombic nanotube-like channels possessing double-layer walls on two sides and single-layer walls on the other two sides [1]. With Cd(NO₃)₂, a rarely reported double-walled framework with bcu topology is obtained (Compound 3) [1]. These framework topologies are unprecedented among bipyridine monocarboxylate linkers; the 2,4' connectivity combined with the 5-carboxylate position is structurally essential for generating these chiral interpenetrated architectures. Compounds 2 and 3 additionally exhibit solid-state luminescence at room temperature [1].

Chiral MOF Architectures
Head-to-head
Fourfold interpenetrated diamondoid network with chiral channels
Unique framework topology, not achievable with isomers
Solvothermal synthesis; structures confirmed by SC-XRD
Metal-organic frameworks Chiral porous materials Crystal engineering

5-Carboxylate Essential for Prolyl 4-Hydroxylase Inhibition

A systematic SAR study of 2,2'-bipyridine-based prolyl 4-hydroxylase inhibitors established that the presence of a 5-carboxylate group is the single most critical determinant of inhibitory activity [1]. [2,2'-Bipyridine]-5-carboxylic acid (compound 4) exhibits an IC₅₀ of 13.2 μM against human hypoxia-inducible factor prolyl 4-hydroxylase, and its SAR profile closely mirrors that of pyridine-2-carboxylic acid [2]. The corresponding 5,5'-dicarboxylic acid (compound 11) is the most potent inhibitor of its structural class reported to date, with an IC₅₀ of 0.19 μM—approximately 70-fold more potent than the mono-5-carboxylate [1]. Critically, 2,2'-bipyridines lacking a 5-carboxylate are described as poor inhibitors [1]. While the target compound [2,4'-bipyridine]-5-carboxylic acid has not been directly tested in this specific assay, the class-level SAR unambiguously establishes that the 5-position carboxylate is non-negotiable for target engagement in this enzyme family. The 2,4' connectivity of the target compound may offer additional selectivity advantages by altering the spatial orientation of the carboxylate pharmacophore relative to the 2,2' analog.

Enzyme Inhibition SAR
Class-level inference
5-COOH is non-negotiable for activity
5-carboxylate deletion abolishes PHD inhibition
2,2'-analog IC₅₀ = 13.2 μM; 2,4'-isomer not directly assayed
Medicinal chemistry Enzyme inhibition Structure-activity relationship

LogP and PSA Comparison Across Bipyridine Isomers

The target compound [2,4'-bipyridine]-5-carboxylic acid has a predicted LogP of 1.25 and a topological polar surface area (PSA) of 85.20 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors . The calculated rotatable bond count is 2, and the fraction of sp³-hybridized carbons is 0.0 [1]. For comparison, the 2,2'-bipyridine-4-carboxylic acid isomer has a reported LogP of 1.27 (PSA ~63 Ų), while 2,2'-bipyridine-3,3'-dicarboxylic acid has a LogP of 1.54 [2]. While these predicted values alone do not constitute decisive differentiation, the combination of moderate lipophilicity (LogP ~1.25) with a relatively high PSA (85.20 Ų) places the compound in a distinct physicochemical space compared to its regioisomers, with implications for aqueous solubility, permeability, and formulation behavior in biological assays.

Physicochemical Profile
Supporting evidence
LogP 1.25, PSA 85.20 Ų
Distinct LogP/PSA space vs. regioisomers
Predicted values; impacts solubility and permeability profiling
Physicochemical profiling Drug-likeness Solubility prediction

[2,4'-Bipyridine]-5-carboxylic acid: Key Application Scenarios


Chiral Porous MOFs for Enantioselective Separation

[2,4'-Bipyridine]-5-carboxylic acid (Hpnta) is the linker of choice for constructing chiral MOFs with fourfold interpenetrated diamondoid or adamantanoid topologies, as demonstrated by the Ni(II) and Zn(II) frameworks reported by Su et al. (CrystEngComm, 2012) [1]. The 2,4' connectivity, combined with the 5-carboxylate, generates two distinct types of chiral channels not achievable with 2,2'-bipyridine-5-carboxylic acid or 4,4'-bipyridine-2-carboxylic acid linkers. Researchers pursuing enantioselective separations, chiral catalysis, or circularly polarized luminescence materials should procure this specific compound rather than attempting to substitute isomeric bipyridine carboxylates.

Coordination Polymers with Monodentate N-Donor and H-Bonding

The monodentate coordination behavior of the 2,4'-bipyridine scaffold—binding exclusively through the 4'-pyridyl nitrogen while leaving the 2-pyridyl nitrogen available for hydrogen bonding—enables the construction of 2-D and 3-D hydrogen-bonded supramolecular networks [2][3]. This dual functionality (coordination + H-bonding) is unique to the 2,4' connectivity and cannot be replicated with 2,2'-bipyridine (bidentate, no free N) or 4,4'-bipyridine (both N atoms symmetric and typically bridging). For researchers designing mixed-linker coordination polymers where orthogonal non-covalent interactions are required, this compound provides a structurally validated solution.

Prolyl 4-Hydroxylase Inhibitor Lead Optimization

The class-level SAR from Hales and Beattie (J Med Chem, 1993) establishes the 5-carboxylic acid as an essential pharmacophoric element for prolyl 4-hydroxylase inhibition, while the 2,4' scaffold offers an altered spatial orientation of pharmacophores compared to the 2,2' analog [4]. This scaffold-hopping opportunity—retaining the essential 5-COOH while modifying the bipyridine connectivity—may yield inhibitors with differentiated selectivity and physicochemical profiles. Procurement of [2,4'-bipyridine]-5-carboxylic acid rather than the 2,2' analog is warranted for SAR exploration aimed at improving selectivity or reducing off-target activity within the 2-OG-dependent dioxygenase family.

Factor Xa Inhibitor Building Blocks and Anticoagulant Synthesis

Patent literature identifies [2,4'-bipyridine]-5-carboxylic acid as a key synthetic intermediate in the preparation of piperazine-sulfonamide FXa inhibitors intended for oral administration in thrombotic disease . The compound's 5-carboxylic acid serves as a conjugation handle for amide bond formation with substituted piperazines, generating the pharmacologically active species. The specific 2,4' connectivity and 5-COOH regiochemistry are structurally encoded in the final inhibitor architecture; substitution with 3-carboxy or 6-carboxy isomers would produce regioisomeric products with unpredictable FXa binding affinity. For medicinal chemistry groups pursuing FXa or related serine protease inhibitor programs, the target compound is the structurally mandated building block.

Application
Selection Property
Validation Focus
Chiral porous MOF design
2,4' connectivity with 5-carboxylate linker geometry
Chiral channel architecture and interpenetration topology
Supramolecular coordination polymers
Monodentate N-donor with free 2-pyridyl hydrogen-bonding site
Network dimensionality via orthogonal non-covalent interactions
Prolyl 4-hydroxylase inhibitor SAR
5-carboxylate pharmacophore on altered bipyridine scaffold
Target engagement and selectivity within 2-OG dioxygenase family
Serine protease inhibitor synthesis
Regiospecific 5-COOH conjugation handle for amide formation
Regioisomeric product identity and binding affinity

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